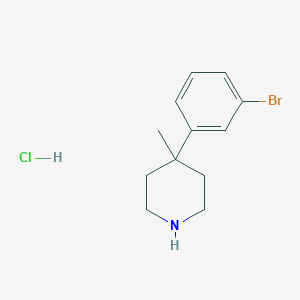
4-(3-Bromophenyl)-4-methylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromophenoxy)piperidine hydrochloride” is a synthetic organic compound with a molecular formula of C11H15BrClNO . It is derived from piperidine and bromophenol, and it belongs to the class of phenylpiperidine derivatives . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .
Synthesis Analysis
The synthesis of “4-(3-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form 4-(3-Bromophenoxy)piperidine hydrochloride.Molecular Structure Analysis
The InChI code for “4-(3-Bromophenoxy)piperidine hydrochloride” is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)piperidine hydrochloride” is a white crystalline solid compound with a melting point of 176-178 °C. It is soluble in water, methanol, and chloroform .Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
Research has demonstrated the use of 4-methylpiperidine derivatives in chemical synthesis. For instance, 3-Methylpiperidine and 4-methylpiperidine were used to yield various Mannich bases, indicating their role in synthesizing complex organic compounds (Sun, 1962). Furthermore, the synthesis of novel oxime esters derived from methylpiperidin-4-one oxime esters highlights the application of these compounds in creating molecules with potential antioxidant and antimicrobial properties (Harini et al., 2014).
Biological Activity and Potential Therapeutic Applications
Some derivatives of 4-methylpiperidine have been studied for their biological activity. For example, sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent antibacterial activity and anti-enzymatic activity against the urease enzyme (Rehman et al., 2019). Moreover, the study of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole as an intermediate in drug synthesis, such as for migraine medication, signifies its importance in pharmaceutical development (Shashikumar et al., 2010).
Structural Analysis and Spectroscopy
4-Methylpiperidine derivatives have also been a subject of structural analysis and spectroscopy studies. For example, cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were analyzed, providing insights into the structural aspects of these compounds (Dega-Szafran et al., 2006). Similarly, vibrational circular dichroism spectroscopy was applied to study paroxetine and femoxetine precursors, including 1-methylpiperidine derivatives, enhancing our understanding of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)-4-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSWFNULJRSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
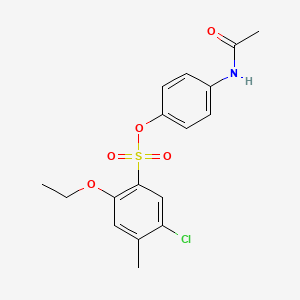
![Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2464381.png)
![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)
![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
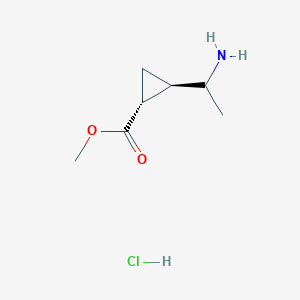
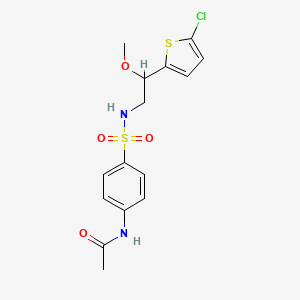
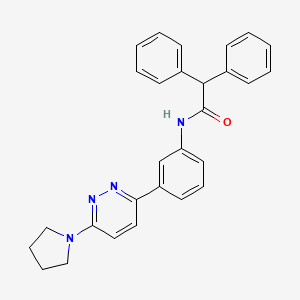
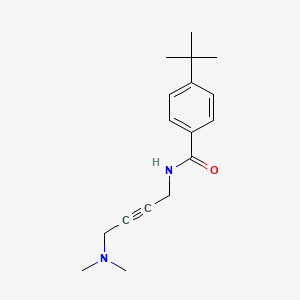



![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)

